Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted at position 3 with a propan-2-yl ester group, at position 4 with a (3,5-dimethoxyphenyl)amino moiety, and at position 7 with a methyl group.
Properties
IUPAC Name |
propan-2-yl 4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-12(2)28-21(25)18-11-22-20-17(7-6-13(3)23-20)19(18)24-14-8-15(26-4)10-16(9-14)27-5/h6-12H,1-5H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOZTBDHWYRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the isopropyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison with Patent Compounds
Carboxamide Analogs (J. Med. Chem. 2007)
The synthesis of N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides (e.g., compound 67 ) provides insights into the role of substituents on naphthyridine derivatives :
- Functional Group Differences : The target compound’s carboxylate ester contrasts with the carboxamide group in compound 67 . Esters generally exhibit higher lipophilicity (logP) than carboxamides, influencing membrane permeability .
Substituent Impact on Bioactivity
Biological Activity
Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.
Antimicrobial Activity
Recent studies have shown that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine have demonstrated effectiveness against various pathogens.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
These results indicate that the compound may inhibit bacterial growth effectively at low concentrations, supporting its potential use in antimicrobial therapies .
Anticancer Activity
Naphthyridine derivatives have also been investigated for their anticancer properties. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Compounds similar to propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine have been shown to arrest the cell cycle at the G1 phase.
- Apoptosis Induction : The mechanism involves the activation of caspases and downregulation of anti-apoptotic proteins such as XIAP.
- Inhibition of Metastasis : Studies indicate that these compounds can reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion .
Case Study: Aaptamine
Aaptamine, a naphthyridine derivative, has demonstrated notable cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL. It has been shown to intercalate into DNA and upregulate p21 expression while inducing apoptosis in a p53-independent manner .
Mechanistic Studies
Research has indicated that propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine operates through multiple pathways:
- Reactive Oxygen Species (ROS) Generation: This leads to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : The compound may interfere with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate?
- Answer : Synthesis should focus on optimizing reaction conditions using computational and experimental feedback loops. For example:
- Use quantum chemical calculations to predict reaction pathways and transition states .
- Employ stepwise procedures, such as nucleophilic substitution for introducing the 3,5-dimethoxyphenylamino group, followed by esterification with propan-2-ol. Reaction monitoring via TLC (n-hexane:ethyl acetate) and purification via column chromatography are critical .
- Consider solvent selection (e.g., DMF for solubility) and base catalysis (e.g., K₂CO₃) to enhance nucleophilic attack efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- HPLC-MS for molecular weight confirmation and impurity profiling.
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns, particularly the 7-methyl and 3-carboxylate groups.
- Solid-phase extraction (SPE) with HLB cartridges (e.g., Waters Oasis HLB) for sample cleanup before analysis, minimizing matrix interference .
- Cross-reference spectral data with computational predictions (e.g., DFT-based NMR shifts) to resolve ambiguities .
Q. What stability studies are essential for ensuring reliable experimental results?
- Answer : Conduct accelerated stability testing under varying conditions:
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC.
- Hydrolytic stability : Test in buffered solutions (pH 3–9) to evaluate ester group susceptibility. Store samples at −18°C to prevent degradation during long-term studies .
Advanced Research Questions
Q. How can reaction mechanisms involving the 1,8-naphthyridine core be elucidated?
- Answer : Combine experimental and computational strategies:
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
- Use density functional theory (DFT) to model intermediates and transition states, particularly for amination and esterification steps .
- Reference analogous naphthyridine reactions, such as hydrazone formation or oxyanion-mediated substitutions, to infer mechanistic pathways .
Q. What computational tools are effective for optimizing reaction design and reducing trial-and-error experimentation?
- Answer : Implement the ICReDD framework:
- Apply quantum chemical reaction path searches (e.g., GRRM or AFIR methods) to explore potential pathways .
- Use machine learning to analyze experimental datasets (e.g., yields under varying temperatures, solvents) and identify optimal conditions .
- Validate predictions via microfluidic high-throughput screening to rapidly test computational hypotheses .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectral assignments)?
- Answer : Adopt a systematic approach:
- Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables.
- Cross-validate analytical data : Compare NMR results with computational predictions (DFT) or X-ray crystallography if crystals are obtainable.
- Use multivariate analysis (e.g., PCA) to identify outliers in datasets and refine reaction protocols .
Q. What methodologies are recommended for scaling up synthesis while maintaining yield and purity?
- Answer : Focus on reactor design and process control:
- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Optimize membrane separation technologies (e.g., nanofiltration) for large-scale purification .
- Implement real-time monitoring (e.g., in-line IR spectroscopy) to adjust parameters dynamically during scale-up .
Q. How can novel analytical methods be developed to detect trace impurities or degradation products?
- Answer : Leverage advanced separation and detection techniques:
- 2D-LC-MS/MS for resolving co-eluting impurities in complex matrices.
- Ion mobility spectrometry to differentiate isomers with similar retention times.
- Apply dilute-and-shoot protocols with internal standards (e.g., deuterated analogs) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
